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Compound of Interest

Compound Name: Pyrophen

Cat. No.: B166695

A comprehensive analysis of the spectroscopic data and cytotoxic activity of Pyrophen, a
naphtho-y-pyrone derived from endophytic fungi, reveals key structural features and a potential
mechanism of action against cancer cells. This technical guide provides researchers, scientists,
and drug development professionals with a detailed overview of Pyrophen's spectroscopic
characteristics, experimental protocols for its analysis, and insights into its biological activity.

Introduction

Pyrophen is a naturally occurring compound belonging to the pyrone class of molecules, often
isolated from various species of the fungus Aspergillus.[1][2] It has garnered significant interest
within the scientific community due to its observed cytotoxic effects against certain cancer cell
lines. This document serves as a technical resource, consolidating the available spectroscopic
data (NMR and LC-MS) for Pyrophen and providing a foundation for further research and
development.

Spectroscopic Data of Pyrophen

The structural elucidation of Pyrophen has been primarily achieved through a combination of
Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass
Spectrometry (LC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Proton (*H) and Carbon-13 (*3C) NMR data are crucial for determining the chemical structure of
Pyrophen. The following tables summarize the chemical shifts (d) reported in the literature,
typically recorded in deuterated dimethyl sulfoxide (DMSO-de) or deuterated chloroform
(CDCls).

Table 1: *H NMR Spectroscopic Data for Pyrophen

Position Chemical Shift (8) in DMSO-ds [ppm]
H-3 5.48 (d, J=2.0 Hz)

H-5 6.15 (d, J=2.0 Hz)

H-1' 4.85 (m)

H-2'a 2.95 (dd, J=13.5, 4.5 Hz)

H-2'b 3.10 (dd, J=13.5, 9.5 Hz)

H-4' to H-8' (Phenyl) 7.15-7.30 (m)

NH 8.25 (d, J=8.5 Hz)

OCHs 3.75 (s)

CHs (Acetyl) 1.80 (s)

Table 2: 13C NMR Spectroscopic Data for Pyrophen
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Position Chemical Shift (6) in DMSO-ds [ppm]
C-2 163.8
C-3 88.9
C-4 171.5
C-5 99.8
C-6 162.5
C-1 52.5
c-2' 38.0
C-3' (Phenyl Cq) 138.5
C-4'/C-8' (Phenyl CH) 129.5
C-5'C-7' (Phenyl CH) 128.2
C-6' (Phenyl CH) 126.5
C=0 (Amide) 169.0
OCHs 56.0
CHs (Acetyl) 22.5

Note: Chemical shifts are reported in parts per million (ppm) and coupling constants (J) in Hertz
(Hz). The specific values may vary slightly depending on the solvent and the spectrometer
frequency used.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS analysis is employed to determine the molecular weight and purity of Pyrophen.
Electrospray ionization (ESI) is a commonly used technique.

Table 3: LC-MS Data for Pyrophen
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Parameter Value

Molecular Formula C16H17NOa
Molecular Weight 287.31 g/mol
lonization Mode ESI-MS (Positive)
Observed m/z [M+H]*+ = 288.2834

Experimental Protocols

Detailed experimental procedures are essential for the reproducible analysis of Pyrophen. The
following sections outline the general methodologies for the isolation, NMR, and LC-MS
analysis of this compound.

Isolation of Pyrophen from Aspergillus sp.

Pyrophen can be isolated from the culture broth of endophytic fungi such as Aspergillus sp..[1]

Fungal Culture and Extraction
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Caption: A hypothesized signaling pathway for Pyrophen-induced S-phase arrest.

The precise molecular mechanism by which Pyrophen induces S-phase arrest is still under
investigation. However, it is plausible that Pyrophen interacts with key regulators of the cell
cycle. A potential mechanism could involve the activation of the S-phase checkpoint, leading to
the inhibition of cyclin-dependent kinase 2 (CDK2)/cyclin E complexes, which are crucial for the
progression through the S-phase. Further studies are required to identify the direct molecular
targets of Pyrophen and to fully elucidate the signaling cascade involved in its cytotoxic
effects.
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Conclusion

This technical guide provides a consolidated resource on the spectroscopic properties and
biological activity of Pyrophen. The detailed NMR and LC-MS data, along with the outlined
experimental protocols, will be valuable for researchers working on the isolation,
characterization, and further development of this promising natural product. The elucidation of
its mechanism of action, particularly the signaling pathways involved in its cytotoxic and cell
cycle arrest activities, remains a key area for future research and could pave the way for its
potential application in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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